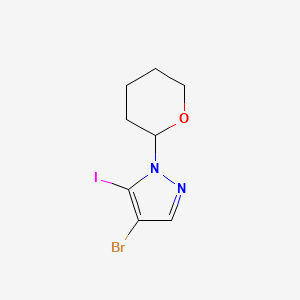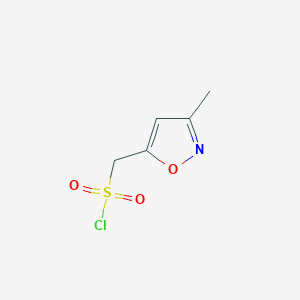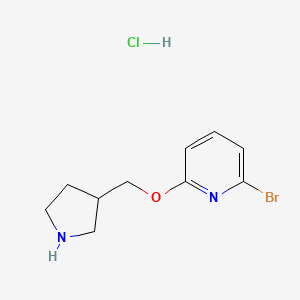
tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate
Descripción general
Descripción
The compound “tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate” is likely a derivative of benzothiazole, which is a heterocyclic compound . It contains a carbamate group (N-CO-O), which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) and an amine (NH2) linked by an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazoles can generally be synthesized from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst . The reaction occurs in one step for 20–25 minutes in solvent-free conditions and provides the target products in excellent yields .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazole ring, a carbamate group, and a tert-butyl group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The carbamate group would be attached to the benzothiazole ring, and the tert-butyl group would be attached to the carbamate nitrogen .Aplicaciones Científicas De Investigación
Fluorescent Sensory Materials
Compounds containing benzothiazole and tert-butyl groups, such as TCBT, have been synthesized and studied for their role in forming strong blue emissive nanofibers. These nanofibers, due to their ability to emit strong blue light, have potential applications as fluorescent sensory materials for detecting volatile acid vapors, such as TFA, HCl, HNO3, formic acid, and acetic acid. This application leverages the organogelation of π-gelators as a facile method to produce efficient chemosensors, indicating a significant contribution to the field of sensory materials and detection technology (Sun et al., 2015).
Molecular Assembly and Crystallography
Research on tert-butyl carbamate derivatives highlights their role in the formation of complex molecular assemblies through hydrogen bonding. These studies have elucidated the intricate interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures, offering insights into crystal packing and the effects of molecular environments on the behavior of carbamate derivatives. This research underscores the importance of these compounds in understanding molecular interactions and the development of new materials (Das et al., 2016).
Organic Synthesis and Catalysis
The tert-butyl group has been explored for its utility in organic synthesis, particularly in facilitating reactions such as the Fujiwara-Moritani reaction, demonstrating its effectiveness as a substitute in these processes. This application signifies the versatility of tert-butyl carbamate derivatives in enhancing reaction conditions and expanding the toolbox available for organic chemists (Liu & Hii, 2011).
Excited-State Intramolecular Proton Transfer (ESIPT) Compounds
Compounds based on benzothiazole and tert-butyl groups have been investigated for their properties related to excited-state intramolecular proton transfer (ESIPT). These studies have revealed that such compounds exhibit aggregation-induced emission enhancement (AIEE), attributed to restricted intramolecular motion and easier intramolecular proton transfer in the solid state. The research opens up avenues for the development of new photophysical materials with potential applications in optoelectronics and sensor technologies (Qian et al., 2007).
Anticancer and Antimicrobial Agents
Research on metallopharmaceutical agents based on palladium, gold, and silver complexes of N-heterocyclic carbene ligands, including those derived from benzothiazole and tert-butyl groups, has shown significant promise in the development of new anticancer and antimicrobial agents. These studies provide a foundation for the potential therapeutic applications of these compounds, highlighting their biomedical significance (Ray et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of action
Without specific studies on this compound, it’s hard to identify its primary targets. Carbamates, a class of compounds to which it belongs, are often used in medicinal chemistry and have a wide range of targets depending on their specific structures .
Mode of action
The mode of action of a compound is determined by its chemical structure and the target it interacts with. Carbamates typically work by forming a covalent bond with their target, which can lead to various biological effects .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its target. For example, if it targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Carbamates are generally well absorbed and distributed in the body, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. These effects could range from the inhibition of a specific enzyme to the modulation of a cellular process .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain carbamates are stable under acidic conditions but can hydrolyze under alkaline conditions .
Propiedades
IUPAC Name |
tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTBRTQQJYILQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




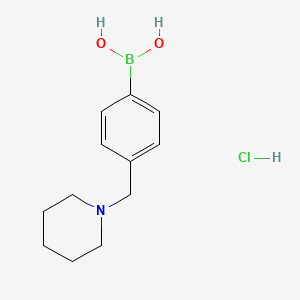
![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
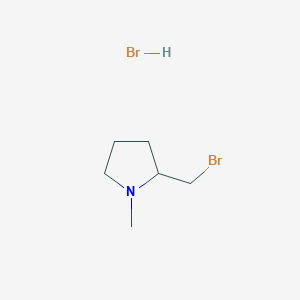


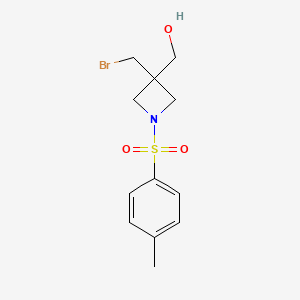
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)

